molecular formula C19H18N4O2S B4522212 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide

Cat. No.: B4522212
M. Wt: 366.4 g/mol
InChI Key: JFBYRVGYSCHVHF-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine-acetamide class, characterized by a 6-oxo-1(6H)-pyridazinyl core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide side chain modified with a 2-pyridylmethyl moiety.

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-26-16-7-5-14(6-8-16)17-9-10-19(25)23(22-17)13-18(24)21-12-15-4-2-3-11-20-15/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBYRVGYSCHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide typically involves multiple steps:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the phenyl ring: The phenyl ring with a methylsulfanyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyridazinone.

    Attachment of the pyridylmethyl acetamide moiety: This step involves the reaction of the pyridazinone intermediate with 2-pyridylmethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone core can undergo reduction to form dihydropyridazinone derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated, nitrated phenyl derivatives.

Scientific Research Applications

2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Side Chain Diversity : The 2-pyridylmethyl group in the target compound contrasts with the indole (Analog 2) and thiazole (Analog 1) moieties, suggesting divergent target selectivity. Indole-containing Analog 2 exhibits explicit CTSK inhibition, implicating the acetamide side chain in protease binding .
  • Synthetic Accessibility : Analog 3’s one-pot synthesis route (using azide coupling) could inform scalable production methods for the target compound .

Pharmacological and Mechanistic Insights

  • CTSK Inhibition : Analog 2 demonstrates that pyridazinyl-acetamides with electron-withdrawing substituents (e.g., fluoro, methoxy) and aromatic side chains (indole) effectively inhibit CTSK, a protease critical in osteoclast-mediated bone resorption . The target compound’s methylsulfanyl group, being electron-donating, may alter binding kinetics compared to Analog 2.
  • Osteoclast activity is regulated by RANK ligand and integrin signaling, which could be modulated by pyridazine derivatives .

Biological Activity

The compound 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide is a novel pyridazine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, supported by various research findings.

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 1282118-84-6

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

In vitro studies have shown growth inhibition percentages ranging from 85.76% to 97.76% against these pathogens, highlighting its potential as a broad-spectrum antibacterial agent .

2. Anti-inflammatory Activity

The compound has also demonstrated promising anti-inflammatory effects. In particular, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX-1 Inhibition : Weak activity (IC50 = 9.14–13.2 µM)
  • COX-2 Inhibition : Potent activity (IC50 = 0.10–0.31 µM), with a selectivity index (SI) ranging from 31.29 to 132 when compared to reference drugs like indomethacin and celecoxib .

Case Study: COX Inhibition Assays

A comprehensive study assessed the COX inhibitory activity of several derivatives, including the target compound. The results are summarized in the table below:

CompoundEdema Inhibition (%)Edema Thickness (mm) ± SEM
Control-2.624 ± 0.255
Indomethacin70.70.768 ± 0.050
Celecoxib68.90.810 ± 0.074
Compound X (7a)74.10.679 ± 0.03
Compound Y (7b)76.10.627 ± 0.045
Compound Z (7c)62.70.627 ± 0.045

This data illustrates how certain derivatives of the compound significantly reduce edema thickness compared to standard anti-inflammatory drugs, indicating strong therapeutic potential .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of COX enzymes , particularly COX-2, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial action likely attributed to disruption of bacterial cell wall synthesis or function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide

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